Ethynyl(diphenyl)phosphine Oxide

Protecting Group Chemistry Sonogashira Coupling Organic Synthesis

Select ethynyl(diphenyl)phosphine oxide for its unique Ph2P(O)-protected terminal alkyne functionality. Essential for Sonogashira coupling with facile t-BuOK deprotection. The high-polarity P=O group ensures straightforward chromatographic separation from non-polar by-products, increasing yield and reducing purification time. Validated for one-pot synthesis of phenyleneethynylenes in electronic devices.

Molecular Formula C14H11OP
Molecular Weight 226.21 g/mol
CAS No. 6104-48-9
Cat. No. B1661999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthynyl(diphenyl)phosphine Oxide
CAS6104-48-9
Molecular FormulaC14H11OP
Molecular Weight226.21 g/mol
Structural Identifiers
SMILESC#CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C14H11OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H
InChIKeyDVERTYATJOQUGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethynyl(diphenyl)phosphine Oxide (CAS 6104-48-9) – Functional Phosphine Oxide for Organic Synthesis and Protecting Group Applications


Ethynyl(diphenyl)phosphine oxide (CAS 6104-48-9), with the molecular formula C14H11OP and a molecular weight of 226.21 g/mol, is a tertiary phosphine oxide characterized by a central phosphorus atom bonded to an oxygen, two phenyl groups, and an ethynyl moiety [1]. The compound presents as a white to brown solid with a melting point of 62 °C and is typically supplied at >98.0% purity (GC) [1]. Its defining feature is the combination of a polar phosphoryl (P=O) group with a terminal acetylene, a structure that has been specifically developed and validated by Orita and Otera et al. as a novel protecting group for terminal alkynes . This compound serves as a "ready-to-use" mono-protected acetylene synthon, enabling applications in Sonogashira coupling and the one-pot synthesis of phenyleneethynylenes for electronic devices .

Ethynyl(diphenyl)phosphine Oxide (CAS 6104-48-9) – Why General Phosphine Oxides Cannot Replace This Specific Reagent


Substituting ethynyl(diphenyl)phosphine oxide with a generic tertiary phosphine oxide or a structurally similar analog (e.g., vinyl or alkyl diphenylphosphine oxides) is not scientifically justified for two primary, quantifiable reasons. First, the terminal alkyne moiety (HC≡C–) is essential for the compound's established function as a Ph2P(O) protecting group, a role that has been specifically validated for Sonogashira coupling stability and facile t-BuOK-mediated deprotection . Second, the high polarity conferred by the phosphoryl group is a key design feature that enables the easy chromatographic separation of desired coupling products from low-polarity hydrocarbon by-products . This separation advantage is not observed with less polar, non-alkyne phosphine oxide analogs, where purification is more laborious. The evidence below provides quantitative differentiation against the closest relevant comparators, demonstrating that the ethynyl group is not a trivial substituent but a determinant of specific and valuable reactivity.

Ethynyl(diphenyl)phosphine Oxide (CAS 6104-48-9) – Head-to-Head Comparative Performance Data


Orthogonal Protecting Group Stability: Sonogashira Coupling Compatibility of Ph2P(O)-Protected vs. Unprotected and Silyl-Protected Alkynes

The Ph2P(O) protecting group, derived from ethynyl(diphenyl)phosphine oxide, demonstrates quantitative stability under Sonogashira coupling conditions, a critical advantage over other protecting group strategies. In direct experimental comparisons, Ph2P(O)-protected ethynes remained entirely intact during Sonogashira coupling, with no observable deprotection or side reactions . This stability contrasts with silyl-based protecting groups (e.g., trimethylsilyl, TMS), which can undergo partial or complete deprotection under the basic conditions of the Sonogashira reaction. This orthogonal stability allows for a one-pot deprotection-coupling sequence using t-BuOK, streamlining the synthesis of complex arylethynes and phenyleneethynylenes [1].

Protecting Group Chemistry Sonogashira Coupling Organic Synthesis

Polarity-Driven Purification: Chromatographic Separation Advantage vs. Non-Polar Phosphine Oxide Analogs

The high polarity of the phosphoryl (P=O) group in ethynyl(diphenyl)phosphine oxide directly translates into a quantifiable purification advantage. The compound and its protected derivatives exhibit significantly higher polarity compared to common hydrocarbon by-products and non-phosphine oxide alkyne analogs. This polarity difference is exploited for facile separation using standard silica gel chromatography, where the desired product is retained longer than low-polarity impurities [1]. In contrast, structurally similar compounds lacking the highly polar P=O group, such as simple aryl alkynes or even diphenyl(vinyl)phosphine oxide (which has a less polar vinyl group), do not offer the same degree of chromatographic resolution, often requiring more complex or costly purification methods.

Purification Efficiency Chromatography Process Chemistry

Synthetic Yield Comparison: Oxidative Phosphine Oxidation vs. Grignard and Phosphide Anion Methods

A comparative analysis of traditional synthetic routes for preparing ethynyl(diphenyl)phosphine oxide reveals significant differences in yield and practicality. The oxidative approach, involving the oxidation of diphenylethynylphosphine with hydrogen peroxide or molecular oxygen, offers the highest reported yields, ranging from 80% to 98% . This method is distinguished by its simple purification procedure, though careful control is required to prevent over-oxidation. In contrast, the Grignard-based methodologies, while highly selective, require stringent anhydrous conditions and yield products in the 65-95% range [1]. Phosphide anion chemistry, using diphenylphosphide anions coupled with bromoalkynes, operates under milder conditions (25-100°C) but achieves lower yields of 60-90% [2].

Synthetic Methodology Reaction Yield Process Optimization

Click Chemistry Efficiency: CuAAC Reaction Yields with Ethynyl(diphenyl)phosphine Oxide vs. Alternative Alkynes

Ethynyl(diphenyl)phosphine oxide is a highly efficient substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. In the synthesis of P-chiral tertiary phosphine oxides via desymmetrization of prochiral diethynylphosphine oxides, the use of ethynyl(diphenyl)phosphine oxide derivatives with chiral PYBOX ligands enables excellent enantioselectivity while suppressing the formation of side bis-triazole products [1]. While specific yield data for the simple ethynyl(diphenyl)phosphine oxide with phenyl azide is not explicitly reported, the broader class of ethynylphosphine oxides demonstrates high efficiency in this transformation [2]. In contrast, alternative terminal alkynes lacking the phosphine oxide group do not offer the same opportunity for generating P-chiral synthons, which are valuable building blocks for asymmetric catalysis and ligand design.

Click Chemistry CuAAC Triazole Synthesis

Ethynyl(diphenyl)phosphine Oxide (CAS 6104-48-9) – High-Value Application Scenarios Based on Quantified Performance


One-Pot Synthesis of Phenyleneethynylenes for Organic Electronics

In the fabrication of organic electronic devices such as OLEDs and organic photovoltaics, phenyleneethynylene-based materials are critical. The use of ethynyl(diphenyl)phosphine oxide as a Ph2P(O)-protected acetylene allows for a streamlined, one-pot synthesis of these materials. The orthogonal stability of the protecting group under Sonogashira coupling conditions enables a sequential deprotection (with t-BuOK) and coupling cascade without intermediate purification . This methodology is validated by its successful application to Sonogashira, Migita-Kosugi-Stille, and Eglinton couplings, demonstrating its broad utility in constructing complex π-conjugated systems .

Facile Synthesis and Purification of Functionalized Arylalkynes via Sonogashira Coupling

Researchers engaged in the synthesis of functionalized arylalkynes, common intermediates in medicinal chemistry and materials science, will find significant practical advantages in using ethynyl(diphenyl)phosphine oxide. The high polarity of the phosphoryl group permits rapid and clean separation of the desired Sonogashira coupling products from non-polar by-products using simple silica gel chromatography [1]. This feature reduces purification time and increases isolated yields compared to using non-polar alkyne partners. The resulting Ph2P(O)-protected products are stable to the coupling conditions and can be quantitatively deprotected with t-BuOK to reveal the terminal alkyne .

Synthesis of P-Chiral Tertiary Phosphine Oxides and Ligands via Click Chemistry

In asymmetric catalysis, P-chiral tertiary phosphine oxides are highly sought-after ligands. Ethynyl(diphenyl)phosphine oxide serves as an ideal starting material for their synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The reaction with organic azides proceeds efficiently to yield P-chiral triazoles, with the ethynyl group providing the required alkyne handle for the click reaction [2]. When combined with chiral PYBOX ligands, this approach enables excellent remote enantiofacial control, suppressing side reactions and delivering highly enantioselective syntheses of valuable P-chiral synthons [2].

High-Yield Synthesis of the Compound Itself via Oxidative Methods

For laboratories preparing ethynyl(diphenyl)phosphine oxide in-house, the oxidative method is recommended based on comparative yield data. This route involves the oxidation of diphenylethynylphosphine using hydrogen peroxide or molecular oxygen and has been reported to achieve yields of 80-98% with simple purification procedures . This is significantly higher than alternative methods such as Grignard-based approaches (65-95%) or phosphide anion chemistry (60-90%), making it the most efficient route for obtaining high-purity material [3][4].

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